molecular formula C18H19N3O B7545078 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol

2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol

Cat. No. B7545078
M. Wt: 293.4 g/mol
InChI Key: CBGILBADFYANER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as BQ-123 and is a selective endothelin A receptor antagonist.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol involves its binding to the endothelin A receptor, which is responsible for vasoconstriction and the regulation of blood pressure. By blocking the endothelin A receptor, BQ-123 can help in the relaxation of blood vessels, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
BQ-123 has been shown to have significant biochemical and physiological effects. Studies have shown that BQ-123 can help in the reduction of blood pressure, improvement of cardiac function, and prevention of vascular remodeling. BQ-123 has also been shown to have anti-inflammatory and antioxidant properties, which can help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol in lab experiments is its potency and selectivity as an endothelin A receptor antagonist. BQ-123 can be used to study the effects of endothelin A receptor activation in various biological processes. However, one of the limitations of using BQ-123 is its solubility in water, which can limit its use in some experimental settings.

Future Directions

The potential applications of 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol in various scientific research areas are vast. Some of the future directions for research include the development of more potent and selective endothelin A receptor antagonists, the study of the effects of BQ-123 in various disease models, and the exploration of BQ-123's potential applications in drug delivery systems.
Conclusion:
In conclusion, 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol is a chemical compound that has significant potential in various scientific research areas. Its potency and selectivity as an endothelin A receptor antagonist make it a valuable tool in the study of cardiovascular diseases, oxidative stress-related diseases, and drug discovery. Further research is needed to explore the full potential of BQ-123 in various scientific research areas.

Synthesis Methods

The synthesis of 2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol involves a series of chemical reactions. The first step involves the condensation of 2-nitrobenzaldehyde and ethyl acetoacetate to form 2-nitro-1-(2-oxopropyl)benzene. This compound is then reduced to 2-amino-1-(2-oxopropyl)benzene, which is further reacted with quinoxaline-2-carboxylic acid to form 2-benzyl-3-(quinoxalin-2-ylamino)propan-1-ol.

Scientific Research Applications

2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of BQ-123 is in the field of cardiovascular research. BQ-123 has been shown to be a potent endothelin A receptor antagonist, which can help in the treatment of cardiovascular diseases such as hypertension, pulmonary hypertension, and heart failure.

properties

IUPAC Name

2-benzyl-3-(quinoxalin-2-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-13-15(10-14-6-2-1-3-7-14)11-20-18-12-19-16-8-4-5-9-17(16)21-18/h1-9,12,15,22H,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGILBADFYANER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3N=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-(quinoxalin-2-ylamino)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.